molecular formula C25H31N3O3 B2838261 2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol CAS No. 899728-05-3

2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol

Cat. No.: B2838261
CAS No.: 899728-05-3
M. Wt: 421.541
InChI Key: CVLBIXVJPDBDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.541. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Ligands

Spiropiperidine compounds have been explored for their high affinity and selectivity towards sigma receptors. These receptors are involved in various physiological processes and have implications in diseases such as schizophrenia, depression, and cancer. The synthesis and evaluation of spiropiperidine derivatives have led to the identification of compounds with subnanomolar affinity for sigma receptors, highlighting their potential as therapeutic agents. These compounds are designed to interact selectively with sigma-1 or sigma-2 receptor subtypes, offering a basis for the development of new pharmacological tools and potential therapeutic agents (Maier & Wünsch, 2002).

Antimicrobial, Anti-Inflammatory, and Antioxidant Activities

Spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties. This research demonstrates the potential of spiro compounds in the development of new treatments for infections, inflammation, and oxidative stress-related conditions. A compound with significant antimicrobial activity against S. aureus, alongside compounds with anti-inflammatory effects superior to diclofenac and high antioxidant activity, were identified, showcasing the therapeutic potential of spiro derivatives in various medical applications (Mandzyuk et al., 2020).

Acetyl-CoA Carboxylase Inhibitors

The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors represents another significant application. Acetyl-CoA carboxylase plays a crucial role in fatty acid metabolism, and its inhibition is a promising strategy for the treatment of metabolic disorders such as obesity and diabetes. Spiropiperidine lactams with novel core structures have been synthesized and identified as potent inhibitors, providing a new approach to targeting metabolic diseases (Huard et al., 2012).

Properties

IUPAC Name

2-(7-methoxy-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-16(2)27-12-10-25(11-13-27)28-21(18-6-5-7-23(30-4)24(18)31-25)15-20(26-28)19-14-17(3)8-9-22(19)29/h5-9,14,16,21,29H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLBIXVJPDBDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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